molecular formula C10H10Cl2N4 B2452353 2,6-dichloro-9-cyclopentyl-9H-purine CAS No. 211733-67-4

2,6-dichloro-9-cyclopentyl-9H-purine

Cat. No.: B2452353
CAS No.: 211733-67-4
M. Wt: 257.12
InChI Key: TVGDBGPLYZULGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-9-cyclopentyl-9H-purine is an organic compound belonging to the purine family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a cyclopentyl group at the 9 position of the purine ring. This compound is known for its white to light yellow crystalline solid form and has gained attention in medicinal chemistry due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloropurine with cyclopentylamine under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of 2,6-dichloro-9-cyclopentyl-9H-purine may involve large-scale chlorination processes followed by purification steps such as recrystallization. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-9-cyclopentyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and applications .

Scientific Research Applications

2,6-Dichloro-9-cyclopentyl-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-9-cyclopentyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Properties

IUPAC Name

2,6-dichloro-9-cyclopentylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDBGPLYZULGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve 2,6-dichloropurine (1, 680 mg, 3.60 mmol), cyclopentanol (2a, 260 mg, 3.02 mmol), and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (DEAD, 570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a 500 g silica gel column, and elute with DCM and concentrate the desired fractions to give 2,6-dichloro-9-cyclopentyl-9H-purine (3a).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
570 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve cyclopentanol (260 mg, 3.02 mmol), 2,6-dichloropurine (680 mg, 3.60 mmol) and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a silica gel column, and elute with methylene chloride to give the title compound as a crude mixture.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
570 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.